4'-O-beta-D-glucosyl-cis-p-coumaric acid

Phytochemistry Enzymology Natural Product Biosynthesis

4'-O-β-D-glucosyl-cis-p-coumaric acid (CAS: 117405-48-8) is a phenolic glycoside belonging to the class of 4-O-β-D-glucosyl-4-coumaric acids. This compound is a natural plant metabolite, first identified and characterized in axenic bioreactor cultures of the bryophyte *Sphagnum fallax*.

Molecular Formula C15H18O8
Molecular Weight 326.30 g/mol
Cat. No. B15591216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-O-beta-D-glucosyl-cis-p-coumaric acid
Molecular FormulaC15H18O8
Molecular Weight326.30 g/mol
Structural Identifiers
InChIInChI=1S/C15H18O8/c16-7-10-12(19)13(20)14(21)15(23-10)22-9-4-1-8(2-5-9)3-6-11(17)18/h1-6,10,12-16,19-21H,7H2,(H,17,18)/b6-3-/t10-,12-,13+,14-,15-/m1/s1
InChIKeyLJFYQZQUAULRDF-LSSWKVNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is 4'-O-β-D-glucosyl-cis-p-coumaric Acid? A Procurement-Focused Introduction


4'-O-β-D-glucosyl-cis-p-coumaric acid (CAS: 117405-48-8) is a phenolic glycoside belonging to the class of 4-O-β-D-glucosyl-4-coumaric acids [1]. This compound is a natural plant metabolite, first identified and characterized in axenic bioreactor cultures of the bryophyte *Sphagnum fallax* [2]. It is biosynthesized by the stereospecific transfer of a glucose moiety from UDP-glucose to the 4′-hydroxy group of cis-p-coumaric acid, a reaction catalyzed by the enzyme cis-p-coumarate glucosyltransferase (EC 2.4.1.209) [3]. As a cis-isomeric glucoside of p-coumaric acid, it represents a distinct chemical entity from its more common trans-analogs, with a molecular weight of 326.30 g/mol and a formula of C₁₅H₁₈O₈ [1].

Why Generic Substitution of 4'-O-β-D-glucosyl-cis-p-coumaric Acid is Scientifically Unjustified


Substituting 4'-O-β-D-glucosyl-cis-p-coumaric acid with a generic hydroxycinnamic acid or a related glucoside is not scientifically justifiable due to its unique stereospecific biosynthesis and discrete chemical identity. The compound is exclusively formed via the action of a highly specific cis-p-coumarate glucosyltransferase, which does not recognize the trans-isomer of p-coumaric acid [1]. This enzyme's pronounced substrate specificity, with a Km of 44 μM for cis-p-coumaric acid, ensures the exclusive production of the cis-glucoside [2]. The compound's cis-configuration at the double bond is a critical structural determinant for its interaction with biological systems and its chemical reactivity, which is demonstrably different from its trans-analog. The following quantitative evidence will demonstrate the specific, measurable parameters that distinguish this compound from its closest comparators, such as trans-p-coumaric acid, its aglycone, or other p-coumaric acid glucosides.

Quantitative Evidence Guide for Differentiating 4'-O-β-D-glucosyl-cis-p-coumaric Acid


Enzymatic Substrate Specificity: Cis- vs. Trans-Isomer Glucosylation

The biosynthesis of 4'-O-β-D-glucosyl-cis-p-coumaric acid is catalyzed by a stereospecific glucosyltransferase. This enzyme exhibits a marked preference for the cis-isomer of p-coumaric acid, with no detectable activity toward the trans-isomer [1]. This establishes a clear functional and structural differentiation between the target compound and its trans-analog or the aglycone precursor.

Phytochemistry Enzymology Natural Product Biosynthesis

Reaction Product Specificity: Exclusive Formation of the Cis-Glucoside

The purified UDP-glucose:cis-p-coumaric acid β-D-glucosyltransferase from *Sphagnum fallax* catalyzes the formation of a single product, which was identified as 4'-O-β-D-glucosyl-cis-p-coumaric acid. This high product specificity contrasts with other glycosyltransferases that may produce a mixture of regioisomers or have broader substrate scopes [1].

Biocatalysis Analytical Chemistry Natural Product Synthesis

Physicochemical Differentiation: Topological Polar Surface Area (TPSA) and Predicted ADME

The presence of the glucosyl moiety on the cis-p-coumaric acid core significantly alters the compound's physicochemical properties compared to the aglycone. The Topological Polar Surface Area (TPSA) of 4'-O-β-D-glucosyl-cis-p-coumaric acid is 137.00 Ų [1]. Computational models predict a human intestinal absorption probability of 65.86% and classify the compound as non-permeable to the blood-brain barrier (probability 60.00%) [2]. These properties are distinct from the aglycone cis-p-coumaric acid (TPSA: 57.5 Ų).

Drug Discovery ADME Prediction Medicinal Chemistry

Primary Research and Industrial Application Scenarios for 4'-O-β-D-glucosyl-cis-p-coumaric Acid


Analytical Standard for Plant Metabolomics and Natural Product Chemistry

The compound's exclusive and stereospecific biosynthesis makes it an essential analytical standard for the identification and quantification of phenylpropanoid metabolites in plant species such as *Sphagnum fallax*, *Acanthus ilicifolius*, and *Nelumbo nucifera* [1]. Its use as a certified reference material is critical for ensuring accuracy in HPLC-MS and NMR-based metabolomics studies, given the unambiguous structural elucidation provided in primary literature [2].

Substrate for Characterizing cis-Specific Glucosyltransferases

Given the enzyme's high specificity (Km = 44 μM for cis-p-coumaric acid) and absolute discrimination against the trans-isomer [1], 4'-O-β-D-glucosyl-cis-p-coumaric acid is the required reaction product for calibrating enzyme activity assays. It is also the correct substrate for reverse reactions or product inhibition studies involving cis-p-coumarate glucosyltransferase (EC 2.4.1.209), a key enzyme in plant cell wall biosynthesis [3].

Reference Compound in Bioavailability and ADME-Tox Profiling Studies

The distinct physicochemical profile of this glucoside, characterized by a TPSA of 137.00 Ų and predicted moderate human intestinal absorption (65.86% probability), makes it a valuable comparator in studies investigating the influence of glucosylation on the pharmacokinetics of hydroxycinnamic acids [1]. It serves as a defined chemical probe to dissect the role of the glycosidic moiety in membrane transport and metabolic stability, distinct from the aglycone cis-p-coumaric acid.

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